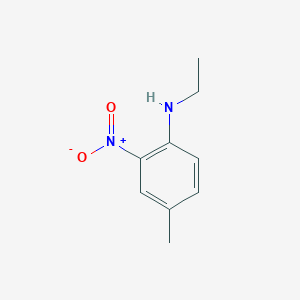

N-éthyl-4-méthyl-2-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-4-methyl-2-nitroaniline: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of aniline, where the amino group is substituted with an ethyl group, a methyl group, and a nitro group

Applications De Recherche Scientifique

Organic Synthesis

N-ethyl-4-methyl-2-nitroaniline serves as an important intermediate in organic synthesis. It is utilized in the preparation of various functionalized compounds, including:

- Pharmaceuticals : It is used in the synthesis of active pharmaceutical ingredients due to its ability to undergo various chemical transformations.

- Dyes and Pigments : The compound is involved in the production of azo dyes, which are widely used in textile and food industries.

Case Study: Synthesis of Azo Dyes

In a study focusing on azo dye synthesis, N-ethyl-4-methyl-2-nitroaniline was coupled with diazonium salts to produce vibrant colored compounds suitable for dyeing applications. The resulting azo dyes exhibited excellent stability and colorfastness properties, making them desirable for industrial use.

Material Science

The compound has been explored for its potential applications in material science, particularly in the development of polymers and composites:

- Polymeric Materials : N-ethyl-4-methyl-2-nitroaniline can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Table 1: Properties of Polymers Modified with N-Ethyl-4-Methyl-2-Nitroaniline

| Property | Unmodified Polymer | Polymer with N-Ethyl-4-Methyl-2-Nitroaniline |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

| Flexibility | Moderate | High |

Analytical Chemistry

N-ethyl-4-methyl-2-nitroaniline is also significant in analytical chemistry, particularly in the development of methods for detecting and quantifying nitro compounds:

- Chromatography : It serves as a standard reference compound in high-performance liquid chromatography (HPLC) methods for analyzing environmental samples.

Case Study: Environmental Monitoring

In environmental studies, N-ethyl-4-methyl-2-nitroaniline was used as a marker for assessing pollution levels in water bodies. Its presence was correlated with industrial discharge, highlighting its utility as an indicator compound.

Toxicology and Safety Assessments

Given its chemical nature, safety assessments are crucial when handling N-ethyl-4-methyl-2-nitroaniline. Toxicological studies have indicated potential health risks associated with exposure, necessitating the development of guidelines for safe handling practices.

Table 2: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | Moderate |

| Skin Irritation | Possible irritant |

| Mutagenicity | Under investigation |

Mécanisme D'action

Target of Action

N-ethyl-4-methyl-2-nitroaniline is primarily used as a stabilizer for nitrocellulose . Nitrocellulose is a highly flammable polymer formed by nitrating cellulose via exposure to nitric acid or another powerful nitrating agent . It has been widely employed in various military and civilian applications, particularly in the field of propellants and explosives .

Mode of Action

The compound interacts with nitrocellulose, increasing its thermal stability . The Arrhenius equation and model-fitting were used to calculate the thermal decomposition kinetic parameters of nitrocellulose and a composite of nitrocellulose and N-ethyl-4-methyl-2-nitroaniline . Results showed that the thermal decomposition activation energy of the composite was significantly increased compared with that of pure nitrocellulose . This indicates that the thermal stability of nitrocellulose was increased with the addition of N-ethyl-4-methyl-2-nitroaniline .

Biochemical Pathways

It is known that the compound influences the thermal decomposition of nitrocellulose, a process that involves a complex series of reactions . The addition of N-ethyl-4-methyl-2-nitroaniline appears to slow down these reactions, thereby increasing the thermal stability of nitrocellulose .

Result of Action

The primary result of N-ethyl-4-methyl-2-nitroaniline’s action is the increased thermal stability of nitrocellulose . This has significant implications for the safety and longevity of nitrocellulose-based products, particularly in the field of propellants and explosives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-ethyl-4-methyl-2-nitroaniline. For instance, temperature plays a crucial role in the compound’s ability to stabilize nitrocellulose . The compound’s efficacy in increasing the thermal stability of nitrocellulose was demonstrated under isothermal conditions .

Analyse Biochimique

Biochemical Properties

They can interact with enzymes and proteins, often through the nitro group, which can form hydrogen bonds and other types of interactions

Cellular Effects

The cellular effects of N-ethyl-4-methyl-2-nitroaniline are currently unknown. Nitroanilines can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through interactions with biomolecules, potentially including binding interactions, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Nitration of N-ethyl-4-methylaniline: The synthesis of N-ethyl-4-methyl-2-nitroaniline typically involves the nitration of N-ethyl-4-methylaniline.

Acylation and Reduction: Another method involves the acylation of 4-methyl-2-nitroaniline followed by reduction to introduce the ethyl group.

Industrial Production Methods: Industrial production of N-ethyl-4-methyl-2-nitroaniline often involves large-scale nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of N-ethyl-4-methyl-2-aminoaniline.

Substitution: Formation of meta-substituted derivatives.

Comparaison Avec Des Composés Similaires

N-methyl-4-nitroaniline: Similar in structure but with a methyl group instead of an ethyl group.

4-methyl-2-nitroaniline: Lacks the ethyl group, making it less lipophilic.

N-ethyl-2-nitroaniline: Similar but with the nitro group at a different position.

Uniqueness: N-ethyl-4-methyl-2-nitroaniline is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. The presence of both ethyl and methyl groups enhances its lipophilicity, making it more effective in penetrating biological membranes compared to its analogs .

Activité Biologique

N-Ethyl-4-methyl-2-nitroaniline (C9H12N2O2) is an organic compound that has garnered interest in various fields, including chemistry, biology, and industry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

N-Ethyl-4-methyl-2-nitroaniline is characterized by the presence of an ethyl group and a methyl group attached to a nitroaniline structure. The molecular structure contributes to its lipophilicity, enhancing its ability to penetrate biological membranes compared to similar compounds.

Target of Action

This compound is primarily utilized as a stabilizer for nitrocellulose, where it enhances thermal stability. Its interaction with nitrocellulose involves complex biochemical pathways that influence the thermal decomposition process.

Cellular Effects

While specific cellular effects of N-ethyl-4-methyl-2-nitroaniline remain largely unexplored, it is hypothesized that nitroanilines can affect various cellular functions, including:

- Cell Signaling Pathways : Potential modulation of signaling cascades.

- Gene Expression : Possible alterations in gene expression profiles.

- Metabolic Pathways : Interference with metabolic processes through enzyme interactions.

Types of Reactions

N-Ethyl-4-methyl-2-nitroaniline can undergo several chemical reactions:

- Oxidation : The nitro group may be oxidized to form nitroso compounds.

- Reduction : Reduction can convert the nitro group to an amino group using reducing agents.

- Substitution : Electrophilic aromatic substitution can occur, influenced by the position of the nitro group.

Use in Biological Research

This compound has been employed as a probe in biological studies to investigate enzyme activities and metabolic pathways. Its ability to interact with various biomolecules makes it a valuable tool in biochemical research.

Case Studies

- Stabilization in Nitrocellulose Production : Research indicates that N-ethyl-4-methyl-2-nitroaniline significantly improves the thermal stability of nitrocellulose, which is critical for applications in propellants and explosives .

- Toxicological Assessments : Although limited data exists on its toxicity, preliminary evaluations suggest potential health hazards associated with exposure. It has been classified for occupational exposure banding based on its chemical properties and potential health effects .

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| N-Methyl-4-Nitroaniline | Methyl group instead of ethyl | Similar but less lipophilic |

| 4-Methyl-2-Nitroaniline | Lacks ethyl group | Less effective in penetrating membranes |

| N-Ethyl-2-Nitroaniline | Different nitro position | Varies in reactivity compared to 4-positioned compounds |

Propriétés

IUPAC Name |

N-ethyl-4-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-10-8-5-4-7(2)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYSKLNFSYDFNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.